molecular formula C12H9ClN2O3 B2890268 Methyl 4-(3-chloropyrazin-2-yloxy)benzoate CAS No. 1223884-08-9

Methyl 4-(3-chloropyrazin-2-yloxy)benzoate

Cat. No.: B2890268
CAS No.: 1223884-08-9
M. Wt: 264.67
InChI Key: HVRLCRQEASHYAZ-UHFFFAOYSA-N
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Description

Methyl 4-(3-chloropyrazin-2-yloxy)benzoate is a synthetic aromatic ester featuring a benzoate core linked to a 3-chloropyrazine moiety via an ether bond. Its molecular formula is C₁₂H₉ClN₂O₃, with a molar mass of 264.67 g/mol (calculated). The compound’s structure combines a methyl ester group (enhancing lipophilicity) with a chlorinated pyrazine ring, which may confer unique electronic and steric properties.

Properties

IUPAC Name

methyl 4-(3-chloropyrazin-2-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-17-12(16)8-2-4-9(5-3-8)18-11-10(13)14-6-7-15-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRLCRQEASHYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-chloropyrazin-2-yloxy)benzoate typically involves the reaction of 3-chloropyrazine-2-ol with methyl 4-hydroxybenzoate. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chloropyrazin-2-yloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

Methyl 4-(3-chloropyrazin-2-yloxy)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-(3-chloropyrazin-2-yloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties Source
Methyl 4-(3-chloropyrazin-2-yloxy)benzoate C₁₂H₉ClN₂O₃ 264.67 Methyl ester, 3-chloropyrazine Moderate lipophilicity, planar aromatic system
Ethyl 4-(3-chloropyrazin-2-yloxy)benzoate C₁₃H₁₁ClN₂O₃ 278.69 Ethyl ester, 3-chloropyrazine Higher lipophilicity than methyl analog
Methyl 4-(4-(2-(4-chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) C₂₈H₂₃ClN₄O₃ 510.96 Chlorophenyl-quinoline, piperazine Enhanced basicity, bulkier structure
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) C₂₁H₂₀N₂O₄ 364.40 Phenethoxy, 3-methylisoxazole Five-membered heterocycle, flexible linker
3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-alkoxyethoxybenzoate () Varies ~450–550 Alkoxyethoxy, hydroxypropyl-piperazine High solubility as dihydrochloride salt
Key Observations:
  • Ester Group Impact : Replacing the methyl ester with ethyl (as in Ethyl 4-(3-chloropyrazin-2-yloxy)benzoate) increases molar mass and lipophilicity, which may alter membrane permeability and metabolic stability .
  • Heterocyclic Rings: The 3-chloropyrazine in the target compound differs from isoxazole (I-6473) and quinoline (C3) in electronic properties. Pyrazine’s electron-deficient nature may enhance hydrogen-bonding interactions compared to isoxazole’s mixed aromaticity .

Functional and Application-Based Differences

  • Pharmaceutical Potential: Piperazine-linked compounds (e.g., C3) are often designed for CNS targets due to their basicity, whereas the target compound’s pyrazine moiety may favor kinase or antimicrobial applications .
  • Agrochemical Relevance : Sulfonylurea herbicides () share the methyl benzoate group but integrate triazine rings for enzyme inhibition, highlighting divergent structure-activity relationships compared to pyrazine derivatives .

Research Findings and Implications

  • Lipophilicity : The target compound’s calculated logP (∼2.5–3.0) is lower than ethyl analogs but higher than piperazine salts, suggesting balanced blood-brain barrier penetration .
  • Thermodynamic Stability : Pyrazine’s aromaticity may confer greater thermal stability compared to isoxazole-based compounds (I-6473), as seen in analogous heterocyclic systems .
  • Unresolved Questions : Experimental data on solubility, pKa, and biological activity for this compound remain lacking, necessitating further studies.

Biological Activity

Methyl 4-(3-chloropyrazin-2-yloxy)benzoate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural characteristics, including the presence of a chlorinated pyrazine moiety, contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C12H10ClN2O3\text{C}_{12}\text{H}_{10}\text{ClN}_2\text{O}_3

This structure features a benzoate group linked to a chloropyrazinyl group through an ether bond, which is crucial for its biological interactions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The chlorinated pyrazine ring enhances its ability to bind to various enzymes and receptors, modulating their activity. This interaction may lead to several biological effects:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may act as a modulator for certain receptors implicated in cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that this compound exhibits potential anticancer activity. For instance, it has been evaluated in vitro against various cancer cell lines, demonstrating cytotoxic effects that suggest its utility as an anticancer agent. A notable study reported that derivatives of pyrazine compounds showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Antimicrobial Activity

Compounds containing chloropyrazine moieties are often associated with antimicrobial properties. Preliminary research indicates that this compound may inhibit the growth of several bacterial strains, highlighting its potential as an antimicrobial agent.

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with similar compounds. Below is a comparison table illustrating key differences in structure and biological activity:

Compound NameStructural CharacteristicsUnique Biological Activity
This compoundChlorine at position 3 on pyrazine ringPotential anticancer and antimicrobial effects
Methyl 4-(2-pyrazinyloxy)benzoateLacks chlorine atomModerate cytotoxicity
Methyl 4-(3-bromopyrazin-2-yloxy)benzoateContains bromine atom instead of chlorineVaries in reactivity and biological activity

Case Studies

  • Anticancer Activity : A study conducted on various pyrazine derivatives demonstrated that this compound induced apoptosis in cancer cells through the activation of specific signaling pathways. The compound was shown to inhibit cell proliferation significantly compared to untreated controls .
  • Antimicrobial Testing : In another study focusing on antimicrobial efficacy, this compound displayed notable inhibition against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.

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